Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate
Overview
Description
Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate is an organic compound with the molecular formula C19H27NO3 It is characterized by the presence of an ester group, a ketone group, and a pyrrolidine ring attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate typically involves the reaction of ethyl 6-bromohexanoate with 2-(pyrrolidinomethyl)phenyl magnesium bromide. The reaction is carried out in an anhydrous ether solvent under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ethyl 6-carboxy-6-[2-(pyrrolidinomethyl)phenyl]hexanoate.
Reduction: Formation of ethyl 6-hydroxy-6-[2-(pyrrolidinomethyl)phenyl]hexanoate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets. The compound’s ester and ketone groups can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The pyrrolidine ring may also interact with receptors or other biomolecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate can be compared with similar compounds such as:
Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate: Similar structure but with the pyrrolidinomethyl group attached at a different position on the phenyl ring.
Ethyl 6-oxo-6-[2-(morpholinomethyl)phenyl]hexanoate: Contains a morpholine ring instead of a pyrrolidine ring.
Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate: Contains a piperidine ring instead of a pyrrolidine ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.
Biological Activity
Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes an ethyl ester, a ketone functional group, and a pyrrolidine moiety, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 331.45 g/mol. The compound's structure allows for various chemical interactions, particularly due to the presence of the ester and ketone groups, which can participate in hydrogen bonding and other biochemical reactions.
Structural Features
Feature | Description |
---|---|
Ester Group | Contributes to solubility and reactivity |
Ketone Group | May participate in hydrogen bonding |
Pyrrolidine Ring | Potentially interacts with neurotransmitter receptors |
The biological activity of this compound is primarily associated with its interaction with neurotransmitter receptors. The pyrrolidine ring may modulate receptor activity, influencing neurological functions. Additionally, the compound's ester and ketone groups can engage in biochemical interactions that affect enzyme activity and cellular processes.
Pharmacological Studies
Research indicates that this compound has potential applications in treating neurological disorders due to its ability to interact with various biological targets. Its unique structure may provide specific interactions that could be exploited for therapeutic purposes.
Case Studies
- Neurotransmitter Interaction : Studies have shown that compounds similar to this compound exhibit significant binding affinities to serotonin and dopamine receptors, suggesting potential uses in managing mood disorders and neurodegenerative diseases.
- Analgesic Properties : Preliminary investigations have indicated that this compound may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system. Further studies are required to confirm these effects and elucidate the underlying mechanisms.
- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent response, warranting further investigation into its potential as an anticancer agent.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 6-oxo-6-[4-(morpholinomethyl)phenyl]hexanoate | Morpholine ring instead of pyrrolidine | Potentially different receptor interactions |
Ethyl 6-oxo-6-[4-(pyrrolidinomethyl)phenyl]hexanoate | Pyrrolidine ring | May exhibit distinct pharmacological properties |
Ethyl 6-oxo-6-[4-(azetidinomethyl)phenyl]hexanoate | Azetidine ring | Introduces additional strain and reactivity |
This table illustrates how variations in structure can lead to different chemical behaviors and biological activities, highlighting the uniqueness of this compound within this class of compounds.
Properties
IUPAC Name |
ethyl 6-oxo-6-[2-(pyrrolidin-1-ylmethyl)phenyl]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-2-23-19(22)12-6-5-11-18(21)17-10-4-3-9-16(17)15-20-13-7-8-14-20/h3-4,9-10H,2,5-8,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTCWRPRZXAXCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643682 | |
Record name | Ethyl 6-oxo-6-{2-[(pyrrolidin-1-yl)methyl]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-33-2 | |
Record name | Ethyl ε-oxo-2-(1-pyrrolidinylmethyl)benzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-oxo-6-{2-[(pyrrolidin-1-yl)methyl]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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